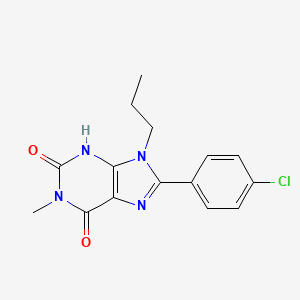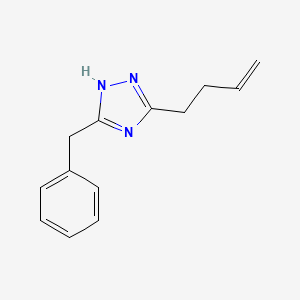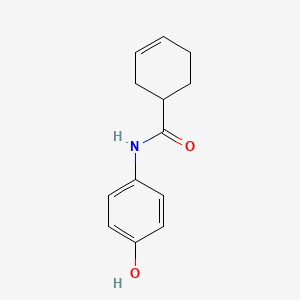
3-(3-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one
描述
3-(3-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one, also known as LY294002, is a synthetic small molecule inhibitor that targets phosphatidylinositol 3-kinase (PI3K). It was first synthesized in the late 1990s as a tool compound for studying PI3K signaling pathways and has since been widely used in scientific research.
作用机制
3-(3-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one inhibits PI3K by binding to its ATP-binding site, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This inhibits downstream signaling pathways, including the Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound inhibits cell growth and induces apoptosis. In diabetes, this compound improves insulin sensitivity and glucose uptake. In cardiovascular diseases, this compound reduces inflammation and oxidative stress. However, this compound has also been shown to have off-target effects, including inhibition of other kinases and ion channels.
实验室实验的优点和局限性
3-(3-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a widely used tool compound in scientific research due to its high potency and specificity for PI3K. However, it also has limitations, including off-target effects and the potential for toxicity at high doses. Additionally, this compound is not suitable for in vivo experiments due to its poor pharmacokinetic properties.
未来方向
There are many future directions for research involving 3-(3-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one. One area of interest is the development of more potent and specific PI3K inhibitors for clinical use. Another area of interest is the investigation of the role of PI3K in other diseases, such as neurodegenerative diseases and infectious diseases. Additionally, the off-target effects of this compound need to be further characterized to fully understand its mechanisms of action.
科学研究应用
3-(3-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is widely used as a tool compound in scientific research to study the PI3K signaling pathway. This pathway is involved in various cellular processes, including cell growth, differentiation, survival, and metabolism. Dysregulation of the PI3K pathway has been implicated in many diseases, including cancer, diabetes, and cardiovascular diseases. This compound has been used to investigate the role of PI3K in these diseases, as well as in normal physiological processes.
属性
IUPAC Name |
3-(3-chlorophenyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF3O3/c17-9-3-1-2-8(6-9)13-14(22)11-5-4-10(21)7-12(11)23-15(13)16(18,19)20/h1-7,21H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPMNTWDXNDUKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![dimethyl 5-[({4-[(2-furylmethyl)amino]-3-nitrophenyl}sulfonyl)amino]isophthalate](/img/structure/B3924165.png)
![2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methoxy]-2-oxoethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate](/img/structure/B3924172.png)
![1-(3-chlorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3924173.png)

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B3924185.png)
![N-(2-chloro-4-{[(2-methoxyphenyl)acetyl]amino}phenyl)propanamide](/img/structure/B3924193.png)

![2-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-1,2-oxazinane](/img/structure/B3924210.png)

![N-allyl-2-(2-morpholinyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide hydrochloride](/img/structure/B3924225.png)

![N-{4-[(4-methyl-3-nitrobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B3924245.png)
amino]carbonyl}phenyl)-2-methyl-3-furamide](/img/structure/B3924259.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B3924263.png)